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ovine

Cat. No.: B055623 Get Quote

Disclaimer: Based on a comprehensive review of the scientific literature, there is currently a

lack of direct evidence supporting the use of the Porcine Vasoactive Intestinal Peptide (VIP)

fragment (1-12) for cardiovascular research applications. The primary identified biological role

of VIP (1-12) is as a ligand for the CD4 (T4)/human immunodeficiency virus receptor.[1]

In contrast, the full-length Porcine VIP (a 28-amino acid peptide) is a well-characterized

neuropeptide with significant and potent effects on the cardiovascular system. The amino acid

sequence of porcine VIP is identical to that of human, rat, and ovine VIP.

Therefore, the following application notes and protocols are based on the established

cardiovascular effects of the full-length Porcine VIP. This information is provided to guide

researchers interested in the cardiovascular actions of the broader VIP peptide family.

Application Notes for Porcine VIP in Cardiovascular
Research
Introduction
Porcine Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the

secretin/glucagon superfamily.[2][3] It is widely distributed in the central and peripheral nervous

systems and plays a crucial role in regulating various physiological processes, including those

in the cardiovascular system.[4][5] In cardiovascular research, VIP is recognized as a potent
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vasodilator with positive inotropic and chronotropic effects, making it a molecule of interest for

studies on hypertension, heart failure, and other cardiovascular diseases.[4][5][6]

Mechanism of Action
The cardiovascular effects of VIP are primarily mediated through its interaction with two G

protein-coupled receptors: VPAC1 and VPAC2.[2][3][7] These receptors are expressed

throughout the cardiovascular system, including on vascular smooth muscle and endothelial

cells.[8]

VPAC1 Receptors: Activation of VPAC1 receptors, particularly on endothelial cells, can

stimulate the release of nitric oxide (NO), which contributes to vasodilation.[8]

VPAC2 Receptors: These receptors are predominantly found on vascular smooth muscle

cells, and their activation is the main pathway for VIP-induced vasodilation.[8]

The binding of VIP to its receptors activates adenylyl cyclase, leading to an increase in

intracellular cyclic adenosine monophosphate (cAMP).[3][4][5] Elevated cAMP levels activate

Protein Kinase A (PKA), which initiates a signaling cascade resulting in smooth muscle

relaxation (vasodilation) and increased cardiac contractility.

Key Cardiovascular Effects
Vasodilation: VIP is a powerful vasodilator, inducing relaxation of both systemic and coronary

arteries, which leads to a decrease in blood pressure.[4][5]

Positive Inotropy: VIP enhances the contractility of the heart muscle.[4]

Positive Chronotropy: VIP increases the heart rate.[4]
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Parameter Species/Tissue Effect
Concentration/
Dose

Reference

Vasodilation
Guinea Pig

Uterine Artery
Relaxation

Porcine VIP was

15 times more

potent than

guinea pig VIP

[9]

Blood Pressure Healthy Humans

Mean arterial

pressure

decreased by

12%

400 pmol/kg/hr

infusion
[6]

Heart Rate Healthy Humans Increased
400 pmol/kg/hr

infusion
[6]

Cardiac Output Healthy Humans Increased
400 pmol/kg/hr

infusion
[6]

Inotropy Cardiac Muscle

Augments

developed

isometric force

10⁻⁸–10⁻⁵ mol [4]
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Caption: Signaling pathway of Porcine VIP in vascular smooth muscle cells leading to

vasodilation.

Experimental Protocols
Protocol 1: In Vitro Vascular Reactivity Assay
This protocol is designed to assess the vasodilatory effect of Porcine VIP on isolated arterial

rings.

Materials:

Porcine VIP (full-length)

Isolated arterial segments (e.g., porcine coronary artery, rat aorta)

Organ bath system with force transducer

Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5

mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose)

Phenylephrine or other suitable vasoconstrictor
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Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

Isolate arterial segments and carefully cut them into 2-3 mm rings.

Mount the arterial rings in the organ bath chambers containing Krebs-Henseleit solution,

maintained at 37°C and continuously aerated with carbogen gas.

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.

Induce a submaximal contraction in the arterial rings using a vasoconstrictor (e.g.,

phenylephrine, 10⁻⁶ M).

Once a stable contraction plateau is reached, add Porcine VIP to the organ bath in a

cumulative manner, with increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).

Record the changes in isometric tension after each addition of VIP, allowing the response to

stabilize before adding the next concentration.

Express the relaxation response as a percentage of the pre-contraction induced by the

vasoconstrictor.

Construct a concentration-response curve and calculate the EC₅₀ value to determine the

potency of VIP.

Protocol 2: In Vivo Blood Pressure Measurement in
Rodents
This protocol measures the effect of intravenously administered Porcine VIP on systemic blood

pressure and heart rate.

Materials:

Porcine VIP (full-length)

Anesthetized rats or mice
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Catheters for intravenous administration and arterial pressure monitoring

Blood pressure transducer and data acquisition system

Sterile saline solution (0.9% NaCl)

Procedure:

Anesthetize the animal using an appropriate and approved anesthetic protocol.

Surgically implant a catheter into a suitable vein (e.g., jugular vein) for the administration of

VIP.

Implant a second catheter, connected to a pressure transducer, into an artery (e.g., carotid or

femoral artery) for continuous blood pressure monitoring.

Allow the animal to stabilize for at least 30 minutes, recording baseline blood pressure and

heart rate.

Administer a bolus intravenous injection of Porcine VIP at various doses.

Continuously record blood pressure and heart rate for a defined period following each

injection to capture the full response.

Analyze the data to quantify the change in mean arterial pressure and heart rate in response

to each dose of VIP.

Experimental Workflow for In Vitro Vasodilation Assay
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Caption: Experimental workflow for the in vitro vasodilation assay using Porcine VIP.
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Concluding Remarks
While Porcine VIP (1-12) itself does not have documented cardiovascular effects, the full-length

peptide is a valuable tool for cardiovascular research. The provided protocols and information

offer a robust framework for investigating the significant vasodilatory, inotropic, and

chronotropic properties of Porcine VIP. Researchers should adapt these methodologies to their

specific experimental questions and models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. mdpi.com [mdpi.com]

3. PACAP and VIP Neuropeptides’ and Receptors’ Effects on Appetite, Satiety and
Metabolism [mdpi.com]

4. academic.oup.com [academic.oup.com]

5. researchgate.net [researchgate.net]

6. Cardiovascular effects of vasoactive intestinal peptide in healthy subjects - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. VPAC receptors: structure, molecular pharmacology and interaction with accessory
proteins - PMC [pmc.ncbi.nlm.nih.gov]

8. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus
on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]

9. Porcine VIP is more potent than guinea pig VIP in relaxing the guinea pig uterine artery -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Porcine VIP (1-12) for Cardiovascular Research:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055623#porcine-vip-1-12-for-cardiovascular-
research-applications]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b055623?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/vip-1-12-human-porcine-rat-ovine.html
https://www.mdpi.com/2227-9059/10/2/406
https://www.mdpi.com/2079-7737/12/7/1013
https://www.mdpi.com/2079-7737/12/7/1013
https://academic.oup.com/cardiovascres/article/49/1/27/293330
https://www.researchgate.net/publication/12206497_Vasoactive_intestinal_peptide_Cardiovascular_effects
https://pubmed.ncbi.nlm.nih.gov/3687785/
https://pubmed.ncbi.nlm.nih.gov/3687785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3415636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3415636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6743256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6743256/
https://pubmed.ncbi.nlm.nih.gov/2587428/
https://pubmed.ncbi.nlm.nih.gov/2587428/
https://www.benchchem.com/product/b055623#porcine-vip-1-12-for-cardiovascular-research-applications
https://www.benchchem.com/product/b055623#porcine-vip-1-12-for-cardiovascular-research-applications
https://www.benchchem.com/product/b055623#porcine-vip-1-12-for-cardiovascular-research-applications
https://www.benchchem.com/product/b055623#porcine-vip-1-12-for-cardiovascular-research-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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